molecular formula C10H13N5S2 B362512 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol CAS No. 637321-25-6

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol

Cat. No.: B362512
CAS No.: 637321-25-6
M. Wt: 267.4g/mol
InChI Key: VJBYYOULDRUOEC-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with appropriate triazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Varied substituted triazole derivatives.

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting cellular processes. For example, it may inhibit DNA synthesis or protein function, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-methylquinoxaline

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring and a pyrimidine moiety, which imparts distinct chemical and biological properties

Biological Activity

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol (CAS: 637321-25-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and structure-activity relationships (SAR).

The molecular formula of the compound is C10H13N5S2, with a molecular weight of 267.38 g/mol. Its structure includes a triazole ring and a pyrimidine moiety, which are known to enhance biological activity in various derivatives.

Synthesis

The compound can be synthesized through various methods including ultrasound-assisted techniques that improve yield and reaction times. For instance, ultrasound radiation has been shown to facilitate the synthesis of triazole derivatives with significant yields (75–89%) compared to conventional methods .

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazole exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated promising results against the HepG2 liver cancer cell line with an IC50 value indicating moderate potency.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell LineIC50 (µg/mL)Activity
6dHepG213.004High
6eHepG228.399Low
6bHepG2Not specifiedModerate

The order of activity was found to be consistent with the presence of electron-donating groups on the aryl rings, enhancing the anti-proliferative effects .

The mechanism by which triazole-thiol compounds exert their anticancer effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. Studies have shown that these compounds can induce cytotoxicity through oxidative stress mechanisms and by inhibiting key enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-donating groups (such as -CH3) at specific positions on the aromatic ring has been correlated with increased potency against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .

Figure 1: Structure-Activity Relationship Overview
SAR Overview

Case Studies

  • HepG2 Cell Line Study : In a study evaluating various triazole derivatives, compound 6d was identified as the most potent against HepG2 cells, highlighting the importance of substituent types and positions on anticancer efficacy .
  • Comparative Analysis : A comparative analysis involving multiple triazole-thiol derivatives revealed that modifications in the thiol group significantly influenced cytotoxicity profiles across different cancer cell lines including melanoma and breast cancer cells .

Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S2/c1-6-4-7(2)12-9(11-6)17-5-8-13-14-10(16)15(8)3/h4H,5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYYOULDRUOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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